molecular formula C12H20S2Sn2 B052699 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene CAS No. 469912-82-1

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene

Cat. No.: B052699
CAS No.: 469912-82-1
M. Wt: 465.8 g/mol
InChI Key: HDZULVYGCRXVNQ-UHFFFAOYSA-N
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Description

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a high-value organotin monomer specifically designed for advanced materials research, particularly in the field of organic electronics. Its core application lies in serving as a key stannylated building block in Stille-type cross-coupling reactions, a cornerstone methodology for constructing conjugated organic semiconductors. Researchers utilize this compound to efficiently incorporate the electron-rich thieno[3,2-b]thiophene π-core into complex polymeric or small-molecule architectures. The mechanism of action involves the transmetallation of the trimethylstannyl groups with palladium catalysts, enabling the formation of carbon-carbon bonds with complementary aryl or heteroaryl halides. This process is critical for synthesizing high-performance materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), where the planar, rigid structure of the thieno[3,2-b]thiophene unit promotes strong intermolecular π-orbital overlap and enhances charge carrier mobility. The strategic bis-stannylation at the 2 and 5 positions allows for the directed, linear extension of the conjugated system, making it an indispensable reagent for developing novel low-bandgap copolymers and small-molecule acceptors with tailored electronic properties. This compound is offered For Research Use Only and is intended solely for laboratory investigation by qualified professionals.

Properties

IUPAC Name

trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2S2.6CH3.2Sn/c1-3-7-6-2-4-8-5(1)6;;;;;;;;/h1-2H;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZULVYGCRXVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469912-82-1
Record name Stannane, 1,1'-thieno[3,2-b]thiophene-2,5-diylbis[1,1,1-trimethyl-
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Preparation Methods

Standard Stille Protocol

The most widely employed method involves Stille cross-coupling, leveraging the reactivity of trimethylstannyl groups with brominated precursors. A representative procedure utilizes 2-bromo-3-tetradecylthiophene and 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene under palladium catalysis. Key steps include:

  • Reactants : 2-bromo-3-tetradecylthiophene (2.3 equiv.), this compound (1 equiv.).

  • Catalysts : Tris(dibenzylideneacetone)dipalladium(0)·CHCl₃ (0.02 equiv.) and tri-o-tolylphosphine (0.08 equiv.).

  • Solvent : Degassed chlorobenzene at 110°C for 16 hours.

This method achieves polymerization with high regioselectivity, critical for maintaining π-conjugation in resulting polymers like DPP-DTT.

Table 1: Standard Stille Coupling Conditions and Outcomes

ParameterValueSource
Temperature110°C
Catalyst Loading2 mol% Pd
Reaction Time16 hours
Yield (Polymer)>85% (GPC)

Catalytic Systems and Solvent Effects

Alternative catalytic systems, such as Pd₂(dba)₃·CHCl₃ with P(o-tol)₃ , enhance coupling efficiency in toluene. Solvent choice significantly impacts reaction kinetics:

  • Chlorobenzene : Favors high-temperature reactions (110°C) with minimal side reactions.

  • Toluene : Enables lower catalyst loadings (0.05 equiv. Pd) but requires rigorous degassing.

Side reactions, including homo-coupling of stannanes, are mitigated by maintaining stoichiometric excess of brominated monomers.

Metallation and Quenching Approaches

Dilithiation of Thieno[3,2-b]thiophene

Metallation with butyllithium enables direct functionalization of the thieno[3,2-b]thiophene core. As reported:

  • Substrate : Thieno[3,2-b]thiophene.

  • Reagent : 2 equiv. n-BuLi at -78°C in THF.

  • Product : 2,5-Dilithiated intermediate, stabilized by the aromatic system’s electron density.

Table 2: Metallation Parameters

ConditionDetailSource
Temperature-78°C
Equivalents (BuLi)2
Quenching AgentTrimethyltin chloride

Electrophilic Quenching with Trimethyltin Reagents

Quenching the dilithiated species with trimethyltin chloride (2 equiv.) yields the target compound:
Li2(TT)+2Me3SnClTT(SnMe3)2+2LiCl\text{Li}_2(\text{TT}) + 2 \text{Me}_3\text{SnCl} \rightarrow \text{TT}(\text{SnMe}_3)_2 + 2 \text{LiCl}
where TT = thieno[3,2-b]thiophene. This method achieves >95% conversion but requires stringent exclusion of moisture.

Optimization and Side Reactions

Byproduct Formation in Stille Coupling

Competing pathways in Stille reactions include:

  • Destannylation : Hydrolysis of Sn-Me bonds, prevalent in protic solvents.

  • Homo-coupling : Oxidative coupling of stannanes, reduced by using excess aryl bromides.

Table 3: Mitigation Strategies for Side Reactions

Side ReactionMitigationSource
DestannylationAnhydrous solvents, inert gas
Homo-coupling20% excess aryl bromide

Characterization and Purification

Analytical Validation

  • Purity : >98% (NMR, GC).

  • Melting Point : 128–131°C.

  • MSDS Data : Crystalline powder with UN 3146 (toxic).

Purification Techniques

  • Recrystallization : From hot hexane/ethyl acetate mixtures.

  • Column Chromatography : Silica gel with non-polar eluents .

Chemical Reactions Analysis

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include dibromo compounds and catalysts for Stille coupling . The major products formed are oligomers or polymers used in organic electronic devices .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

BSTT has been identified as a promising material for OFETs due to its high charge mobility and stability. Studies have shown that devices made with BSTT exhibit improved electrical performance compared to those using conventional materials.

  • Performance Metrics :
    • High charge carrier mobility
    • Enhanced on/off current ratios
    • Stability under ambient conditions

Organic Photovoltaic Devices (OPVs)

The compound plays a crucial role in OPVs, where it contributes to the efficiency of light absorption and charge separation. Its extended π-conjugation allows for better energy level alignment between donor and acceptor materials.

  • Efficiency Improvements :
    • Devices incorporating BSTT have shown power conversion efficiencies (PCE) exceeding 5%, with further enhancements reported through structural modifications.
Study ReferencePCE (%)Comments
5.84Synergistic effects from molecular design improvements
7.03Enhanced absorption and morphology optimization

Sensors

BSTT is also utilized in sensor applications due to its electronic properties that allow for sensitive detection of various analytes. Its ability to form stable thin films enhances its performance in sensor devices.

  • Sensor Applications :
    • Detection of gases and biomolecules
    • High sensitivity and selectivity

Synthesis Techniques

The synthesis of BSTT typically involves the following steps:

  • Preparation of Thieno[3,2-b]thiophene : This compound serves as the starting material.
  • Stille Coupling Reaction : Reacting thieno[3,2-b]thiophene with trimethylstannyl groups via palladium-catalyzed coupling.
  • Purification : The resulting BSTT is purified to achieve high purity levels necessary for electronic applications.

Case Study 1: Enhanced Performance in OFETs

A study published in MDPI investigated the use of BSTT in OFETs, demonstrating significant improvements in charge mobility and device stability when compared to traditional thiophene derivatives. The study highlighted that the incorporation of BSTT led to a more planar molecular geometry which is crucial for effective charge transport.

Case Study 2: OPV Efficiency Optimization

Research conducted on OPVs utilizing BSTT revealed that devices achieved a PCE increase from 5.97% to 7.03% by optimizing the polymer structure and blending ratios with other materials like benzothiadiazole derivatives. These advancements were attributed to improved light absorption characteristics and balanced charge transport properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is structurally distinct from analogous stannylated monomers, such as 2,5-bis(trimethylstannyl)thiophene and 2,5-bis(trimethylstannyl)selenophene, due to its fused thienothiophene core. Key comparisons include:

Property 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene 2,5-Bis(trimethylstannyl)thiophene 2,5-Bis(trimethylstannyl)selenophene
Core Structure Fused thienothiophene Single thiophene ring Single selenophene ring
Bandgap (eV) ~1.5–1.8 (polymer-dependent) ~2.0–2.2 ~1.9–2.1
Charge Mobility (cm²/Vs) 0.1–1.5 (in PBTTT polymers) 0.05–0.5 0.1–0.8
Solubility Moderate in toluene/chloroform High in THF Moderate in chlorobenzene

The fused thienothiophene system reduces steric hindrance and extends conjugation, leading to lower bandgaps and higher charge mobility compared to single-ring thiophene or selenophene derivatives .

Reactivity in Polymerization

Stille coupling efficiency varies among stannylated monomers. For example:

  • This compound achieves 58–65% yields in synthesizing high-mobility polymers like PBTTT-C14 .
  • 2,5-Bis(trimethylstannyl)thiophene (M1) shows slightly lower yields (48–55%) in analogous reactions due to reduced electronic activation .
  • Selenophene derivatives exhibit faster coupling kinetics but poorer film-forming properties .

The thienothiophene monomer’s balanced reactivity and stability make it preferable for large-scale polymer synthesis .

Environmental Stability

Polymers derived from this compound, such as PBTTT, demonstrate superior stability in harsh environments. For instance:

  • PBTTT retains >90% charge mobility after 7 days in seawater, whereas poly(3-hexylthiophene) degrades within hours .
  • This stability arises from the thienothiophene core’s resistance to oxidative degradation and enhanced π-π stacking .

Application-Specific Performance

  • OFETs : PBTTT polymers achieve hole mobilities up to 1.5 cm²/Vs, outperforming thiophene-based analogues (0.1–0.3 cm²/Vs) .
  • Photovoltaics: Thienothiophene-based polymers exhibit broader light absorption (up to 800 nm) compared to selenophene derivatives (700 nm) .
  • Sensors : The compound’s extended conjugation improves sensitivity to polar analytes, with detection limits 10× lower than thiophene-based sensors .

Biological Activity

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a specialized organotin compound that has garnered attention in the field of organic electronics and materials science. Its unique structure, featuring a thieno[3,2-b]thiophene core substituted with trimethylstannyl groups, positions it as a promising candidate for various applications, particularly in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). This article delves into its biological activity, synthesis methods, and potential applications.

  • Molecular Formula : C12H20S2Sn
  • Molecular Weight : 465.84 g/mol
  • CAS Number : 469912-82-1

The compound's structure enhances its electronic properties, making it suitable for incorporation into advanced materials. The trimethylstannyl groups improve solubility and processability, which are critical for device fabrication.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Material : Thieno[3,2-b]thiophene is used as the base structure.
  • Stille Coupling Reaction : The compound is synthesized via Stille coupling with dibromo derivatives in the presence of a palladium catalyst.
  • Purification : The product is purified through column chromatography to achieve high purity levels suitable for electronic applications .

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in bioelectronics and biosensing due to its conductive properties.

Case Studies

  • Organic Photovoltaic Applications : A study demonstrated that copolymers containing this compound exhibited improved charge transport properties in OPVs. The incorporation of this compound in polymer blends led to enhanced efficiency in light absorption and charge mobility .
  • Biosensor Development : Derivatives of this compound are being explored for their potential use in biosensors due to their ability to facilitate electron transfer processes essential for sensor functionality. The conductive nature of the stannyl groups allows for effective signal transduction in electrochemical sensors .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity and potential applications of this compound:

StudyFindings
Jiang et al. (2021)Demonstrated that copolymerization with benzobisthiadiazole resulted in semiconducting polymers with enhanced near-infrared absorption properties suitable for imaging applications .
Liu et al. (2019)Showed that incorporating this compound into organic electronic devices improved performance metrics significantly compared to other materials .
Vuong et al. (2017)Explored site-selective arylation reactions using this compound as a precursor for developing new organic semiconductors .

The biological activity of this compound can be attributed to its ability to facilitate charge transport within organic electronic devices. The stannyl groups enhance solubility and compatibility with various substrates, allowing for efficient integration into device architectures.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene, and how is purity validated?

The compound is typically synthesized via Stille coupling precursors. A common method involves reacting thieno[3,2-b]thiophene derivatives with trimethyltin chloride under inert conditions. Purity is validated using high-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as noted in commercial catalogs . Post-synthesis, elemental analysis and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation, as described in polymer synthesis workflows .

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

Key properties include:

  • Molecular weight : 465.819 g/mol .
  • Melting point : 129°C .
  • Solubility : Poor solubility in polar solvents; chlorobenzene or chloroform is recommended for polymer synthesis .
  • Stability : Air- and moisture-sensitive due to tin bonds; requires storage under nitrogen at 2–8°C .

Q. How is this compound characterized spectroscopically before use in polymer synthesis?

NMR (¹H, ¹³C, and ¹¹⁹Sn) is used to confirm stannyl substitution and thieno-thiophene backbone integrity. UV-Vis spectroscopy can assess electronic transitions (e.g., π→π*), while mass spectrometry validates molecular weight .

Advanced Research Questions

Q. What challenges arise in optimizing Stille polymerization using this monomer, and how are they addressed?

Challenges include:

  • Side reactions : Competing destannylation or homo-coupling. Use of anhydrous chlorobenzene and microwave-assisted heating (e.g., 150°C) improves reaction control .
  • Solubility limitations : Bulky side chains (e.g., tetradecyl) enhance polymer solubility but reduce yield. Soxhlet extraction with chloroform isolates soluble fractions .
  • Molecular weight variability : Gel permeation chromatography (GPC) monitors polydispersity, with Mn values >20 kDa reported for optimized conditions .

Q. How do structural modifications of the thieno[3,2-b]thiophene core influence charge transport in conjugated polymers?

  • Planarity : The fused thieno-thiophene backbone enhances π-conjugation, improving charge carrier mobility (e.g., 0.2–0.5 cm²/V·s in PBTTT-C14 OFETs) .
  • Crystallinity : Grazing-incidence XRD reveals edge-on molecular packing in thin films, critical for anisotropic charge transport .
  • Substituent effects : Alkyl side chains (e.g., hexadecyl) balance solubility and crystallinity but may introduce insulating regions .

Q. What contradictions exist in reported photovoltaic efficiencies of polymers derived from this monomer?

Discrepancies arise from:

  • Morphological variability : Annealing conditions (temperature, solvent vapor) alter film microstructure, impacting device performance .
  • Acceptor compatibility : Blending with fullerene vs. non-fullerene acceptors (e.g., ITIC) leads to efficiency differences (4.5–8% reported) .
  • Stability : Photo-oxidation of tin residues in ambient conditions degrades long-term performance, necessitating inert encapsulation .

Q. What advanced techniques are used to correlate molecular packing with optoelectronic properties?

  • Atomic force microscopy (AFM) : Maps nanoscale phase separation in polymer:acceptor blends .
  • Transient absorption spectroscopy : Probes exciton diffusion lengths (e.g., 50–100 nm in PBTTT-C14) and charge recombination dynamics .
  • Density functional theory (DFT) : Models HOMO/LUMO levels and predicts bandgap alignment with acceptors .

Q. How does the compound’s stability under thermal/light stress impact device fabrication?

  • Thermal degradation : TGA shows decomposition >200°C, but processing temperatures <150°C are recommended to avoid tin bond cleavage .
  • Photochemical stability : UV irradiation induces crosslinking in PBTTT films, which can enhance mechanical durability but reduce charge mobility .

Methodological Notes

  • Controlled polymerization : Use Schlenk lines for oxygen-free reactions and monitor progress via in-situ UV-Vis to detect conjugation length changes .
  • Morphology optimization : Solvent additives (e.g., 1,8-diiodooctane) improve polymer:acceptor phase separation in solar cells .
  • Data validation : Cross-reference XRD with TEM to confirm crystalline domain alignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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